N-(4-fluoro-3-nitrophenyl)-4-methylbenzenesulfonamide
Description
N-(4-fluoro-3-nitrophenyl)-4-methylbenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a 4-methylbenzenesulfonyl moiety, with a 4-fluoro-3-nitrophenyl substituent
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-2-5-11(6-3-9)21(19,20)15-10-4-7-12(14)13(8-10)16(17)18/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEDTKXZVQMZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-nitrophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-fluoro-3-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-fluoro-3-nitrophenyl)-4-methylbenzenesulfonamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The methyl group on the benzenesulfonyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Reduction: N-(4-fluoro-3-aminophenyl)-4-methylbenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-carboxybenzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: N-(4-fluoro-3-nitrophenyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antibacterial, antifungal, or anticancer properties.
Industry: In the materials science field, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluoro groups can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
4-fluoro-3-nitrophenyl azide: Contains an azide group instead of a sulfonamide group.
N-(4-fluoro-3-nitrophenyl)benzenesulfonamide: Similar structure but without the methyl group on the benzenesulfonyl moiety.
Uniqueness: N-(4-fluoro-3-nitrophenyl)-4-methylbenzenesulfonamide is unique due to the presence of both the nitro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The methyl group on the benzenesulfonyl moiety also adds to its distinct chemical properties, making it a versatile compound for various applications.
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